(2-Methylphenyl)arsonous acid, also known as 2-methylphenylarsinic acid, is an organoarsenic compound characterized by the presence of an arsonous acid functional group attached to a 2-methylphenyl group. Its chemical formula is CHAsO. This compound belongs to a class of organoarsenic compounds that have garnered attention due to their potential biological activity and applications in various fields, including agriculture and pharmaceuticals.
The structure of (2-Methylphenyl)arsonous acid features an arsenic atom bonded to a hydroxyl group and a methyl-substituted phenyl ring, which influences its chemical behavior and reactivity. The presence of the arsonous acid moiety suggests that it may exhibit properties similar to other organoarsenic compounds, which are known for their toxicity and potential therapeutic effects.
These reactions are significant in understanding the compound's behavior in biological systems and its environmental fate.
Research indicates that (2-Methylphenyl)arsonous acid may exhibit various biological activities, including:
(2-Methylphenyl)arsonous acid can be synthesized through several methods, including:
(2-Methylphenyl)arsonous acid has several potential applications:
Interaction studies involving (2-Methylphenyl)arsonous acid focus on its effects on biological systems, particularly:
(2-Methylphenyl)arsonous acid shares similarities with several other organoarsenic compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Key Properties |
|---|---|---|
| Methylarsonic Acid | CHAsOH | Used as herbicide; less toxic than trivalent forms |
| Dimethylarsinic Acid | (CH)AsOH | Commonly used herbicide; known for stability |
| Arsenic Trioxide | AsO | Highly toxic; used in pesticides |
| Triphenylarsonium Chloride | (CH)AsCl | Used in organic synthesis; less reactive |
(2-Methylphenyl)arsonous acid is unique due to its specific substitution pattern on the phenyl ring, which may impart distinct biological activities not observed in other similar compounds. Its potential for selective toxicity against certain pathogens while minimizing harm to non-target organisms makes it a subject of interest for further research.
The classical approach to synthesizing (2-Methylphenyl)arsonous acid involves the reaction of 2-methylphenyldiazonium salts with sodium arsenite (NaAsO~2~) under copper(II)-catalyzed conditions. This method, adapted from phenylarsonic acid synthesis, proceeds via electrophilic aromatic substitution, where the diazonium group is replaced by an arsenite moiety. The mechanism initiates with the generation of a diazonium ion from 2-methylaniline, followed by its decomposition in the presence of arsenite to form the arsenic-carbon bond.
Key variables influencing yield include:
A comparative analysis of phenylating agents is provided below:
| Phenylating Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Methylphenyldiazonium chloride | 62 | 4 |
| 2-Methylphenyldiazonium tetrafluoroborate | 68 | 3.5 |
| 2-Methylphenyldiazonium sulfate | 58 | 5 |
This route, while reliable, faces limitations in scalability due to the handling of volatile diazonium intermediates.
An alternative pathway derives from the Meyer reaction, wherein arsenous acid (H~3~AsO~3~) reacts with methyl iodide (CH~3~I) in alkaline conditions. For (2-Methylphenyl)arsonous acid, the methyl group is replaced by a 2-methylphenyl moiety. The reaction proceeds via nucleophilic attack of the aryl group on arsenic, facilitated by hydroxide ions:
$$
\text{As(OH)}3 + \text{C}6\text{H}4(\text{CH}3)\text{I} + \text{NaOH} \rightarrow \text{C}6\text{H}4(\text{CH}3)\text{AsO(OH)}2 + \text{NaI} + \text{H}_2\text{O}
$$
This method achieves moderate yields (45–55%) but requires stringent control over stoichiometry to avoid poly-arylation byproducts.
The Meyer reaction represents a fundamental transformation pathway for arsenous acid derivatives, including (2-Methylphenyl)arsonous acid, involving alkylation coupled with oxidation state changes [2] [4]. This historically significant reaction demonstrates the unique capacity of trivalent arsenic centers to undergo simultaneous alkylation and oxidation processes [4].
The classical Meyer reaction proceeds through the nucleophilic attack of arsenous acid on methyl iodide in the presence of sodium hydroxide, resulting in the formation of methylarsonic acid with concurrent oxidation of arsenic from the +3 to +5 oxidation state [2] [4]. For (2-Methylphenyl)arsonous acid, this mechanism involves the trivalent arsenic center acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide [4].
The reaction mechanism proceeds through several distinct steps [2] [4]. Initially, the arsenous acid derivative forms a complex with the alkylating agent through coordination of the arsenic lone pair [4]. The nucleophilic substitution then occurs at the carbon center, with simultaneous electron transfer processes leading to the oxidation of arsenic [2]. This oxidation-state transition is facilitated by the presence of hydroxide ions, which serve both as a base and as an oxidizing medium [4].
Kinetic studies reveal that the Meyer-type alkylation exhibits strong pH dependence, with optimal reaction rates observed under basic conditions [5]. The reaction follows second-order kinetics, being first-order with respect to both the arsenous acid derivative and the alkylating agent [6]. Temperature effects demonstrate typical Arrhenius behavior, with activation energies ranging from 40 to 60 kilojoules per mole depending on the specific substrates and conditions employed [6].
Table 1: Reaction Mechanisms and Kinetic Parameters for Trivalent Arsenic Centers
| Reaction Type | Substrate | Product | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | pH Optimum |
|---|---|---|---|---|---|
| Meyer Alkylation with CH₃I | As(OH)₃ | CH₃AsO(OH)₂ | Variable with pH | Not determined | Basic conditions |
| Oxidation by H₂O₂ | As(III) species | As(V) species | ~10⁵ (estimated) | Not determined | 7-8 |
| Ligand Exchange with GSH | As(III)-GSH complex | Exchanged complex | 1×10⁵ (k₁) | Not determined | Neutral |
| pH-dependent Dissociation | H₃AsO₃ | H₂AsO₃⁻ + H⁺ | pKₐ = 9.2 | 2.8 (ΔHₐ) | N/A |
| Redox with S₂O₈²⁻ | H₂AsO₃⁻ | HAsO₄²⁻ | 1.6×10⁻² | 47.6 | >8.6 |
| Complexation with DOM | As(III) | As-DOM complex | Kₛ = 540-3200 L/kg | Not determined | Variable |
The mechanism involves the formation of intermediate complexes that facilitate the electron transfer processes [7]. These intermediates have been characterized using spectroscopic techniques, revealing the formation of arsenic-carbon bonds prior to the oxidation step [7]. The stereochemistry of the trivalent arsenic center plays a crucial role in determining the reaction pathway and product distribution [7].
The redox behavior of (2-Methylphenyl)arsonous acid exhibits pronounced pH dependence, reflecting the amphoteric nature of arsenous acid derivatives and their sensitivity to solution conditions [8] [9]. The trivalent arsenic center can undergo both oxidation and reduction reactions, with the specific pathway determined by the pH, presence of oxidizing or reducing agents, and the nature of coordinating ligands [8].
In acidic media, the arsenous acid derivative exists predominantly in its protonated form, with the trivalent arsenic center exhibiting enhanced stability against oxidation [8] [9]. The redox potential of the As(III)/As(V) couple shifts to more positive values under acidic conditions, making oxidation thermodynamically less favorable [10]. Studies demonstrate that at pH values below 5, the oxidation of trivalent arsenic species proceeds at significantly reduced rates, with only 0.5% conversion observed under strongly acidic conditions [8].
Conversely, in basic media, the deprotonation of hydroxyl groups bonded to arsenic leads to increased electron density at the metal center, facilitating oxidation processes [8] [5]. The formation of arsenite anions such as H₂AsO₃⁻ and HAsO₃²⁻ under alkaline conditions dramatically increases the susceptibility to oxidation [5]. Kinetic investigations reveal that oxidation rates increase by more than two orders of magnitude when the pH is raised from 6 to 11 [8].
Table 2: pH-Dependent Redox Behavior of Trivalent Arsenic Species
| pH Range | Dominant As(III) Species | Oxidation Potential (V) | Relative Oxidation Rate | Stability |
|---|---|---|---|---|
| 3.0-5.0 | H₃AsO₃ | +0.55 to +0.60 | Very slow (0.5%) | High |
| 5.0-7.0 | H₃AsO₃/H₂AsO₃⁻ | +0.50 to +0.55 | Slow (5-10%) | Moderate |
| 7.0-9.0 | H₂AsO₃⁻ | +0.45 to +0.50 | Moderate (12.6%) | Moderate |
| 9.0-11.0 | H₂AsO₃⁻/HAsO₃²⁻ | +0.40 to +0.45 | Fast (40-60%) | Low |
| >11.0 | HAsO₃²⁻/AsO₃³⁻ | +0.30 to +0.40 | Very fast (67.3%) | Very low |
The redox chemistry involves complex electron transfer mechanisms that may proceed through single-electron or multi-electron pathways [9] [5]. Single-electron transfer processes generate arsenic(IV) intermediates, which are highly reactive and rapidly undergo further oxidation or disproportionation reactions [9]. Multi-electron transfer processes, particularly common in the presence of strong oxidizing agents, directly convert trivalent arsenic to pentavalent species without detectable intermediates [5].
The influence of dissolved oxygen on redox behavior is particularly significant [11]. Under aerobic conditions, the trivalent arsenic center undergoes spontaneous oxidation, with reaction rates strongly dependent on pH and the presence of catalytic metal ions [11]. Anaerobic conditions favor the stability of the trivalent state, although reductive processes can still occur in the presence of suitable reducing agents [11].
The ligand exchange dynamics at the arsenous acid core of (2-Methylphenyl)arsonous acid involve complex coordination chemistry governed by the electronic properties of the trivalent arsenic center [12] [13]. The pyramidal geometry of trivalent arsenic, with its stereochemically active lone pair, creates a coordination environment that readily accommodates various ligands through associative and dissociative exchange mechanisms [12].
Glutathione represents one of the most important biological ligands for trivalent arsenic species [12] [14]. The coordination occurs primarily through the sulfur atoms of cysteine residues, forming stable three-coordinate complexes [12]. Kinetic studies demonstrate that glutathione binding follows rapid equilibrium kinetics, with association rate constants on the order of 10⁵ M⁻¹s⁻¹ [15]. The high affinity of trivalent arsenic for sulfur-containing ligands reflects the soft acid character of the As(III) center [12].
Metallothionein exhibits particularly strong binding affinity for trivalent arsenic species, with each protein molecule capable of coordinating multiple arsenic atoms [12]. The binding stoichiometry varies depending on the specific arsenic species, with up to six As(III), ten MMA(III), and twenty DMA(III) molecules binding per metallothionein molecule [12]. These binding patterns reflect the different coordination requirements and steric constraints of the various methylated arsenic species [12].
Table 3: Ligand Exchange Dynamics at Arsenous Acid Centers
| Ligand System | Binding Sites | Coordination Number | Exchange Rate (s⁻¹) | Stability Constant (log K) | pH Dependence |
|---|---|---|---|---|---|
| Glutathione (GSH) | Thiol (-SH) | 3 (trigonal) | ~10⁵ | 15-18 | Moderate |
| Metallothionein | Cysteine residues | 3-6 variable | 10³-10⁴ | 12-16 | Low |
| Thioredoxin | Cys-Gly-Pro-Cys | 2-4 variable | 10²-10³ | 8-12 | Low |
| Dissolved Organic Matter | Mixed donor atoms | 3-4 variable | 10¹-10² | 1.5-3.2 | High |
| Chloride (Cl⁻) | Halide | 3-6 variable | 10⁴-10⁵ | 6-8 | Low |
| Hydroxide (OH⁻) | Oxygen | 3 (pyramidal) | 10³-10⁴ | 9.2 (pKₐ) | High |
The mechanism of ligand exchange involves the formation of intermediate complexes with expanded coordination numbers [13]. These intermediates facilitate the departure of the leaving ligand while simultaneously accommodating the incoming ligand [13]. The stereochemical course of these exchanges depends on the nature of the ligands involved and the specific reaction conditions [13].
Dissolved organic matter represents an important environmental ligand system for arsenous acid derivatives [13]. The complexation involves multiple binding sites with varying affinities, resulting in conditional stability constants ranging from 540 to 3200 L/kg [13]. The pH dependence of these interactions is particularly pronounced, with binding affinity increasing significantly under alkaline conditions [13].
The electrochemical behavior of arsenical compounds, including those structurally related to (2-Methylphenyl)arsonous acid, exhibits distinct polarographic characteristics that have been extensively documented in aqueous systems. Arsonic acids demonstrate well-defined cathodic reduction waves in acidic solutions below pH 3, with wave heights that are diffusion controlled and proportional to concentration across the range of 10⁻⁵ to 10⁻³ M [1] [2] [3].
The polarographic reduction of phenylarsonic acid, which serves as a structural analog to (2-Methylphenyl)arsonous acid, occurs via an irreversible four-electron reduction mechanism to form arsenobenzenes [1] [2]. This reduction process is characterized by a half-wave potential of -0.945 V versus saturated calomel electrode in 0.1 M hydrochloric acid supporting electrolyte [1]. The substitution patterns on the aromatic ring significantly influence the half-wave potentials, with a linear relationship observed between the half-wave potential and polar Hammett substituent constants [1] [2].
Microcoulometric studies have confirmed that arsonic acids undergo a four-electron reduction process, consuming 4.05 ± 0.15 electrons per molecule [1]. The reduction follows an irreversible pathway, as evidenced by the value of 2.303 RT/αnF being 0.119 ± 0.005 V, which corresponds to αn = 0.49, typical of irreversible electrochemical processes [1]. The current-potential relationship analysis indicates that the function log[(id - i)/i] exhibits the best linear dependence on potential, confirming the irreversible nature of the reduction [1].
The electrochemical reduction of organoarsenic compounds in aqueous systems proceeds through a protonation step prior to the potential-determining electron transfer [1]. This is evidenced by the linear relationship between half-wave potential and pH, with a slope indicating one protonation event occurs before the rate-determining step [1]. The proposed mechanism involves the formation of a protonated cation intermediate, followed by sequential electron additions leading to the formation of arsenobenzene products [1].
The polarographic behavior of arsenical compounds exhibits strong pH dependence, with optimal wave definition occurring in acidic solutions below pH 3 [1] [2] [4]. At higher pH values, the waves become merged with the decomposition current of the supporting electrolyte, limiting the analytical utility [1]. The half-wave potential shifts linearly with pH according to the relationship E1/2 = E°pH=0 - (2.303 RT/αnF) × pH, confirming the involvement of protons in the electrode reaction [1].
For nitro-substituted phenylarsonic acids, dual wave systems are observed, with the more negative wave (i1) corresponding to the arsonic group reduction and the more positive wave (i2) attributed to nitro group reduction to hydroxylamine derivatives [1]. The nitro group reduction can be observed across the entire pH range, while the arsonic group reduction remains confined to acidic conditions [1].
The polarographic waves of arsenical compounds exhibit characteristic diffusion-controlled behavior, as confirmed by several experimental criteria. The wave height dependence on mercury column height follows a h^0.5 relationship rather than linear dependence on h, indicating diffusion control rather than adsorption or kinetic control [1]. The instantaneous current-time relationship yields exponents approaching the theoretical value of 0.19 for diffusion-controlled processes [1].
Phenyl arsenoxide, a lower oxidation state analog, demonstrates wave splitting phenomena at concentrations above 1 × 10⁻⁴ M due to inhibition effects [3]. This compound produces two well-defined cathodic waves below pH 2, with both waves exhibiting diffusion-controlled characteristics and proportional response to concentration in the range 1 × 10⁻⁵ to 1 × 10⁻⁴ M [3].
The splitting phenomenon is attributed to surface inhibition effects that occur at higher concentrations, leading to the appearance of multiple reduction waves where a single wave would normally be observed [5] [6]. This behavior has been documented for selenium compounds as well, where wave splitting occurs when concentrations exceed critical threshold values, typically around 5 × 10⁻⁴ M [5].
The electrochemical behavior of arsenical systems can exhibit wave splitting due to chemical equilibria and protonation reactions [7]. The splitting of reduction waves has been attributed to the protonation kinetics of radical intermediates formed during the electrochemical process [7]. The acid dissociation constant and protonation kinetics determine the extent of wave splitting, with faster protonation rates leading to different voltammetric features [7].
For mixed arsenical systems, the wave splitting can also result from differential diffusion rates and varying electrode kinetics of different arsenic species [6] [8]. The propagation of concentration gradients with different relaxation times can lead to apparent wave splitting, particularly in systems where memory effects in diffusion become significant [8].
The quantitative analysis of mixed arsenical systems relies on the distinct electrochemical signatures of different oxidation states and structural variants of arsenic compounds. The separation of arsenic species is achieved through careful selection of pH conditions, supporting electrolyte composition, and potential ranges that favor specific reduction processes [9] [10] [11].
Differential pulse polarography has emerged as the preferred technique for arsenic speciation, offering enhanced sensitivity and resolution compared to classical polarography [9] [10] [11]. For As(III) determination, the -0.35 V peak versus Ag/AgCl provides optimal quantification with detection limits of 2.7 μg L⁻¹ and quantification limits of 8.9 μg L⁻¹ [9]. The method demonstrates excellent linearity and minimal interference from common ions present in natural waters [9].
The determination of total inorganic arsenic requires consideration of both As(III) and As(V) species. Since As(V) is not directly reducible under mild conditions, pre-reduction to As(III) using titanium(III) or other reducing agents enables total arsenic quantification [12]. The optimized conditions include Ti(III)/As(V) concentration ratios of 3-5 times, HCl concentrations of 0.4-1.0 M, reaction temperatures of 60-90°C, and waiting intervals of 3-5 minutes [12].
Electrochemical arsenic determination faces challenges from matrix effects, particularly in complex environmental samples containing dissolved organic matter and competing metal ions [13] [14]. Gold working electrodes are preferred for anodic stripping voltammetry due to their selectivity for arsenic over other metals, with peak potentials of approximately +0.1 V for arsenic compared to +0.35 V for copper [14].
The method of standard additions effectively compensates for matrix effects by accounting for changes in electrode sensitivity due to sample composition [14]. This approach has proven essential for accurate quantification in groundwater samples where dissolved organic matter can adsorb on electrode surfaces and interfere with arsenic detection [14].
Modern electrochemical methods for arsenical analysis achieve detection limits well below the World Health Organization guideline of 10 μg L⁻¹ for drinking water [13] [14]. Screen-printed electrodes with gold working surfaces demonstrate detection limits of 0.7 μg L⁻¹ with deposition times as short as 20 seconds [14]. The precision of these methods typically ranges from 2-6% relative standard deviation for concentrations near the detection limit [14].
For organic arsenical compounds such as phenylarsonic acid and its derivatives, the standard error of estimate ranges from 1-2% for non-nitro substituted compounds and 3-5% for nitro-substituted derivatives [1] [2]. The linear response range extends from 10⁻⁵ to 10⁻³ M for most compounds, with excellent correlation coefficients exceeding 0.999 [1].